molecular formula C21H18FN5O3 B2404791 3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896805-04-2

3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2404791
CAS No.: 896805-04-2
M. Wt: 407.405
InChI Key: FTNNHQXIIUNDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual-Target-Directed Ligands for Neurodegenerative Diseases

Compounds based on the imidazo[2,1-f]purine scaffold, like 3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been explored for their potential as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. This dual mechanism is considered beneficial for neurodegenerative diseases, particularly Parkinson's disease, offering both symptomatic relief and possible disease-modifying effects (Załuski et al., 2019).

Potential Antidepressant and Anxiolytic Agents

Some derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressant and anxiolytic agents. These compounds, including fluorinated derivatives, exhibit high affinity for serotonin receptors and demonstrate significant activity in animal models used for testing antidepressant efficacy (Zagórska et al., 2016).

Structural Studies and Synthesis Methods

Studies on the synthesis and structural elucidation of imidazopyridine and imidazopyridine oxide derivatives have contributed to a better understanding of these compounds. These studies involve regioselective N-alkylation and analysis through nuclear Overhauser effect spectroscopy and 2D-HMBC spectra, enhancing the knowledge base for developing new compounds with desired properties (Göker & Özden, 2019).

Multi-Target Drugs for Neurodegenerative Diseases

Tricyclic xanthine derivatives, closely related to the imidazo[2,1-f]purine scaffold, have been designed as multi-target drugs for neurodegenerative diseases. These compounds act on multiple targets relevant for symptomatic and disease-modifying treatment and are expected to have advantages over single-target therapeutics (Brunschweiger et al., 2014).

Antimycobacterial Activity

Imidazole derivatives, including those mimicking structures similar to imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their antimycobacterial activity. These compounds show potential as antimycobacterial agents, though not as potent as some previously synthesized purines and pyrimidines (Miranda & Gundersen, 2009).

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-4-3-9-30-16)24(2)21(29)27(19(17)28)11-14-5-7-15(22)8-6-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNNHQXIIUNDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.